![molecular formula C30H28N4O7S B2692596 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-89-8](/img/structure/B2692596.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a quinazolinone core, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the quinazolinone core. The final step involves the coupling of these intermediates with the propanamide group under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-(sulfanyl)-quinazolin derivatives exhibit promising anticancer properties. Studies have shown that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Pharmacological Applications
-
Drug Development :
- The structural complexity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-(sulfanyl)-quinazolin derivatives positions it well for development into novel pharmaceuticals targeting specific diseases such as cancer and infections. Its unique functional groups can be optimized to enhance bioactivity and selectivity .
- Targeted Therapy :
Case Studies
- In Vitro Studies :
- Animal Models :
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and quinazolinone derivatives, such as dichloroaniline and heparinoid .
Uniqueness
What sets N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic compound with potential biological activities. Its structural features suggest it may exhibit various pharmacological effects, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound has a molecular formula of C30H28N4O7S and a molecular weight of 588.6 g/mol. It contains multiple functional groups, including benzodioxole and quinazolinone moieties, which are often associated with diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C30H28N4O7S |
Molecular Weight | 588.6 g/mol |
CAS Number | 896705-89-8 |
Antimicrobial Properties
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-(sulfanyl)-quinazolin derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains by targeting specific virulence factors such as mono-ADP-ribosyltransferase toxins . The inhibition of these toxins can lead to reduced pathogenicity in bacteria.
Anticancer Activity
The quinazolinone scaffold is known for its anticancer properties. Compounds with this structure have been reported to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting programmed cell death . In vitro studies have demonstrated that related compounds can inhibit tumor cell proliferation through mechanisms involving the modulation of signaling pathways like the PI3K/Akt pathway.
Enzyme Inhibition
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-(sulfanyl)-quinazolin derivatives have also been studied for their ability to inhibit specific enzymes. For example, inhibitors targeting phospholipase A2 have shown promise in predicting drug-induced phospholipidosis in cellular models . Such enzyme inhibition is critical for developing therapeutic agents that minimize adverse drug reactions.
Case Studies
- Inhibition of Bacterial Toxins : A study focused on the efficacy of similar compounds in inhibiting the activity of bacterial toxins associated with virulence. The results indicated that certain derivatives exhibited IC50 values ranging from 87 nM to 484 μM against different strains, highlighting their potential as anti-infective agents .
- Anticancer Efficacy : In a comparative study of quinazolinone derivatives, one compound demonstrated a significant reduction in cell viability in human cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values below 10 μM. This suggests effective cytotoxicity against cancer cells while sparing normal cells .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O7S/c35-27(32-15-20-6-7-23-24(12-20)39-17-38-23)9-11-34-29(37)21-13-25-26(41-18-40-25)14-22(21)33-30(34)42-16-28(36)31-10-8-19-4-2-1-3-5-19/h1-7,12-14H,8-11,15-18H2,(H,31,36)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGFUNINYUBSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCCC6=CC=CC=C6)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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